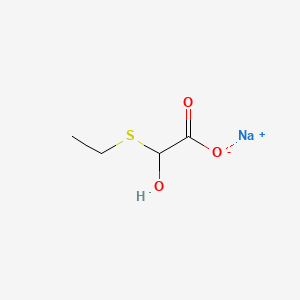
Sodium;2-ethylsulfanyl-2-hydroxyacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium;2-ethylsulfanyl-2-hydroxyacetate is an organosulfur compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of a sodium ion, an ethylsulfanyl group, and a hydroxyacetate moiety, making it a versatile building block in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Sodium;2-ethylsulfanyl-2-hydroxyacetate typically involves the reaction of 2-ethylsulfanyl-2-hydroxyacetic acid with a sodium base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows: [ \text{2-ethylsulfanyl-2-hydroxyacetic acid} + \text{NaOH} \rightarrow \text{this compound} + \text{H}_2\text{O} ]
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. The reaction conditions, such as temperature, pressure, and pH, are optimized to maximize yield and purity. The product is then purified through crystallization or other separation techniques.
化学反応の分析
Types of Reactions: Sodium;2-ethylsulfanyl-2-hydroxyacetate undergoes various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to yield the corresponding thiol.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reactions are typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Sodium;2-ethylsulfanyl-2-hydroxyacetate has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex organosulfur compounds.
Biology: The compound is used in studies related to enzyme inhibition and protein modification.
Industry: It is used in the production of specialty chemicals and as an intermediate in organic synthesis.
作用機序
The mechanism by which Sodium;2-ethylsulfanyl-2-hydroxyacetate exerts its effects involves interactions with various molecular targets. The ethylsulfanyl group can form covalent bonds with thiol groups in proteins, leading to enzyme inhibition or modification of protein function. The hydroxyacetate moiety can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s activity.
類似化合物との比較
Sodium glycolate: Similar in structure but lacks the ethylsulfanyl group.
Sodium 2-ethylhexyl sulfate: Contains a similar ethyl group but differs in the sulfate moiety.
Uniqueness: Sodium;2-ethylsulfanyl-2-hydroxyacetate is unique due to the presence of both the ethylsulfanyl and hydroxyacetate groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound in various applications, setting it apart from other similar compounds.
特性
分子式 |
C4H7NaO3S |
|---|---|
分子量 |
158.15 g/mol |
IUPAC名 |
sodium;2-ethylsulfanyl-2-hydroxyacetate |
InChI |
InChI=1S/C4H8O3S.Na/c1-2-8-4(7)3(5)6;/h4,7H,2H2,1H3,(H,5,6);/q;+1/p-1 |
InChIキー |
ISHAADJPLBFUHA-UHFFFAOYSA-M |
正規SMILES |
CCSC(C(=O)[O-])O.[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-Methyl-norgranatanol-3-alpha-(4-chlorobenzhydryl)aether [German]](/img/structure/B13765131.png)
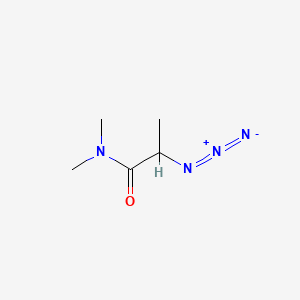
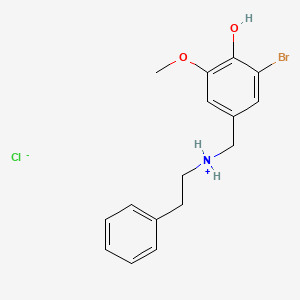

![2-[Benzyl-[[4-(diethylamino)phenyl]methyl]amino]-1-(4-chlorophenyl)ethanone;hydrochloride](/img/structure/B13765150.png)
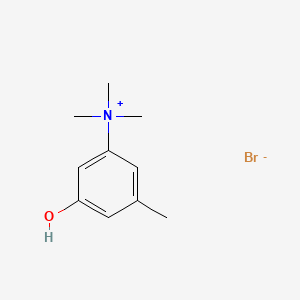

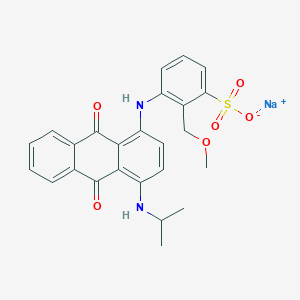

![Propylene bis[3-Octyloxiran-2-octanoate]](/img/structure/B13765178.png)
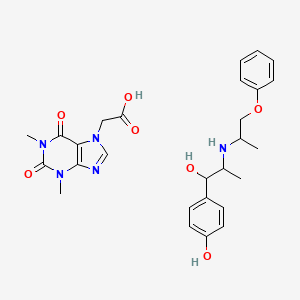

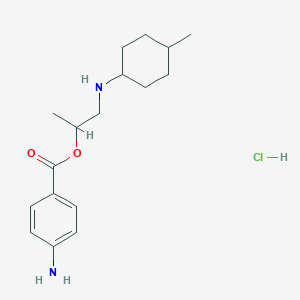
![3-(3-Pyridinyl)-6,7,8,8a-tetrahydro-5H-[1,2]oxazolo[5,4-b]azepine](/img/structure/B13765225.png)
